molecular formula C12H15NO3 B093642 N-(4-Ethoxyphenyl)-3-oxobutanamide CAS No. 122-82-7

N-(4-Ethoxyphenyl)-3-oxobutanamide

Cat. No.: B093642
CAS No.: 122-82-7
M. Wt: 221.25 g/mol
InChI Key: WWROGCAUSKGAMX-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)-3-oxobutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a 3-oxobutanamide moiety

Mechanism of Action

Target of Action

N-(4-Ethoxyphenyl)-3-oxobutanamide, also known as Phenacetin , is a pain-relieving and fever-reducing drug . Its primary targets are the sensory tracts of the spinal cord . It also has a depressant action on the heart, where it acts as a negative inotrope .

Mode of Action

Phenacetin’s analgesic effects are due to its actions on the sensory tracts of the spinal cord . In addition, phenacetin has a depressant action on the heart, where it acts as a negative inotrope . It is an antipyretic, acting on the brain to decrease the temperature set point .

Biochemical Pathways

In vivo, one of two reactions occur. Usually phenacetin’s ether is cleaved to leave paracetamol (acetaminophen), which is the clinically relevant analgesic . A minority of the time the acetyl group is removed from the amine, producing carcinogenic p-phenetidine .

Pharmacokinetics

The renal toxicity of bucetin, renal papillary necrosis, is similar in nature to that induced by phenacetin but is somewhat less pronounced, presumably due to differences in the rates of deacylation by microsomal enzymes leading to the formation of 4-eth-oxyaniline .

Result of Action

The result of phenacetin’s action is pain relief and fever reduction . It was withdrawn from medicinal use as dangerous from the 1970s due to its potential to cause renal toxicity and risk of carcinogenesis .

Action Environment

The action of phenacetin can be influenced by environmental factors. For instance, the presence of common water constituents including Cl−, HCO3−, SO42− and natural organic matter (NOM) can inhibit the degradation of phenacetin in the MoS2/Fe2+/PMS system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethoxyphenyl)-3-oxobutanamide can be achieved through several methods. One common approach involves the reaction of 4-ethoxyaniline with acetoacetic ester in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would include the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethoxyphenyl)-3-oxobutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(4-Ethoxyphenyl)-3-oxobutanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methoxyphenyl)-3-oxobutanamide: Similar structure but with a methoxy group instead of an ethoxy group.

    N-(4-Chlorophenyl)-3-oxobutanamide: Contains a chloro group on the phenyl ring.

    Phenacetin (N-(4-Ethoxyphenyl)acetamide): A well-known analgesic and antipyretic compound with a similar ethoxyphenyl structure.

Uniqueness

N-(4-Ethoxyphenyl)-3-oxobutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxy group provides different steric and electronic effects compared to methoxy or chloro analogs, influencing its reactivity and interactions with biological targets.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-3-16-11-6-4-10(5-7-11)13-12(15)8-9(2)14/h4-7H,3,8H2,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWROGCAUSKGAMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5044526
Record name N-(4-Ethoxyphenyl)-3-oxobutanamide
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Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122-82-7
Record name N-(4-Ethoxyphenyl)-3-oxobutanamide
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Record name N-(4-Ethoxyphenyl)-3-oxobutanamide
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Record name p-Acetoacetophenetidide
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Record name Butanamide, N-(4-ethoxyphenyl)-3-oxo-
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Record name N-(4-Ethoxyphenyl)-3-oxobutanamide
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Record name 4'-ethoxyacetoacetanilide
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Record name N-(4-ETHOXYPHENYL)-3-OXOBUTANAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the crystal structure of N-(4-Ethoxyphenyl)-3-oxobutanamide?

A1: The research paper reveals that this compound crystallizes in the Pca21 space group with two independent molecules in the unit cell (Z′ = 2) []. This arrangement features a local inversion center relating the two molecules, a common characteristic of structures within this space group. Importantly, the molecule exists as the keto tautomer in its crystal form. Additionally, the β-diketone moieties within the molecule are not planar, exhibiting O—C⋯C—O pseudo torsion angles of −74.4 (5) and −83.9 (5)° []. This non-planar conformation could have implications for potential interactions with other molecules.

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